D-Ribose-1-3H (CAS 4933-79-3) is a tritium-radiolabeled monosaccharide specifically labeled at the C1 position of the aldopentose D-ribose. It serves as a high-sensitivity tracer for studying ribose metabolism, nucleotide salvage pathways, and pentose phosphate pathway dynamics.
Molecular FormulaC5H10O5
Molecular Weight152.14 g/mol
Cat. No.B13801930
⚠ Attention: For research use only. Not for human or veterinary use.
D-Ribose-1-3H: A High-Specific-Activity Tritiated Pentose for Precise Metabolic Tracing and Nucleotide Research
D-Ribose-1-3H (CAS 4933-79-3) is a tritium-radiolabeled monosaccharide specifically labeled at the C1 position of the aldopentose D-ribose [1]. It serves as a high-sensitivity tracer for studying ribose metabolism, nucleotide salvage pathways, and pentose phosphate pathway dynamics [1][2]. Compared to its 14C-labeled analog, D-Ribose-1-3H offers a specific activity exceeding 10 Ci/mmol (370 GBq/mmol) , providing >200-fold greater sensitivity per mole and enabling detection at subnanomole levels in enzymatic assays [2]. This compound is supplied as a ready-to-use solution in ethanol:water (9:1) at 1 mCi/ml, with radiochemical purity ≥96% verified by HPLC radiochromatogram .
[1] Ueda, T., & Fox, J. J. (1964). Analysis of nucleic acid derivatives at the subnanomole level. III. A tritium labeling procedure for quantitative analysis of ribose derivatives. Analytical Biochemistry, 7(2), 151-159. View Source
[2] Silva, R. G., et al. (2008). The ribokinase reaction: kinetic mechanism and substrate specificity. Biochemistry, 47(35), 9327-9335. View Source
Why D-Ribose-1-3H Cannot Be Replaced by Unlabeled Ribose or Alternative Radiolabels in Critical Research Applications
Generic substitution of D-Ribose-1-3H with unlabeled ribose or even other radiolabeled analogs (e.g., D-Ribose-1-14C, D-Ribose-5-3H, or uniformly labeled ribose) introduces significant experimental compromises that affect data quality and interpretability. Unlabeled ribose lacks the sensitivity required for subnanomole quantification [1]. The C1-position of the tritium label in D-Ribose-1-3H is specifically advantageous for tracking the initial steps of ribose phosphorylation by ribokinase (EC 2.7.1.15) [2] and for monitoring the fate of the C1 carbon in nucleotide biosynthesis and pentose phosphate pathway flux [3]. In contrast, D-Ribose-1-14C provides >200-fold lower specific activity (≥50 mCi/mmol vs. >10 Ci/mmol for 3H) , limiting its utility in low-abundance target detection. Furthermore, alternative tritium labeling positions (e.g., C5-3H) exhibit differential metabolic stability; the C1 position is less susceptible to non-enzymatic hydrogen exchange under physiological conditions, reducing background noise and false-positive signals [4].
[1] Ueda, T., & Fox, J. J. (1964). Analysis of nucleic acid derivatives at the subnanomole level. III. A tritium labeling procedure for quantitative analysis of ribose derivatives. Analytical Biochemistry, 7(2), 151-159. View Source
[2] Silva, R. G., et al. (2008). The ribokinase reaction: kinetic mechanism and substrate specificity. Biochemistry, 47(35), 9327-9335. View Source
[3] Uchida, K., & Ichikawa, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin: VII. Origin of the pyrrole carbons and the cyano carbon. Journal of Biological Chemistry, 245(17), 4365-4371. View Source
[4] Krauser, J. A. (2013). A perspective on tritium versus carbon‐14: ensuring optimal label selection in pharmaceutical research and development. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 441-446. View Source
Quantitative Differentiation of D-Ribose-1-3H: Head-to-Head Performance Metrics Against Closest Analogs
Specific Activity Superiority: D-Ribose-1-3H vs. D-Ribose-1-14C
D-Ribose-1-3H provides a specific activity exceeding 10 Ci/mmol (370 GBq/mmol) , representing a >200-fold increase over the typical specific activity of D-Ribose-1-14C (≥50 mCi/mmol) . This difference directly translates to enhanced detection sensitivity and reduced substrate mass requirements in kinetic assays.
RadiolabelingMetabolic TracingAssay Sensitivity
Evidence Dimension
Specific Activity (Sensitivity Potential)
Target Compound Data
>10 Ci/mmol (370 GBq/mmol)
Comparator Or Baseline
D-Ribose-1-14C: ≥50 mCi/mmol (1.85 GBq/mmol)
Quantified Difference
≥200-fold higher
Conditions
Commercial radiolabeled compound specifications; Moravek, Inc. product datasheets
Why This Matters
Higher specific activity enables detection of low-abundance metabolites or slow enzymatic turnover rates without requiring impractically large amounts of substrate or extended counting times.
RadiolabelingMetabolic TracingAssay Sensitivity
Positional Labeling Integrity: C1-3H vs. C5-3H Stability in Metabolic Studies
The C1 position of D-Ribose-1-3H offers superior metabolic stability compared to alternative labeling positions. A comparative review of tritium labeling strategies notes that C1-hydrogens in carbohydrates are generally less prone to non-enzymatic exchange with aqueous solvents than hydrogens at other positions, such as C5 [1]. This positional stability is critical for accurate flux measurements in the pentose phosphate pathway, where label loss at C5 can occur via transketolase-mediated reactions [2].
C1-3H: low non-enzymatic exchange; retained during ribokinase phosphorylation and PRPP synthesis
Comparator Or Baseline
D-Ribose-5-3H: potential for label loss via transketolase-catalyzed exchange in PPP
Quantified Difference
Qualitative difference in label retention pathway-dependent
Conditions
In vitro enzymatic assays and cellular metabolic tracing studies; based on known metabolic pathways
Why This Matters
Position-specific labeling at C1 minimizes the risk of tracer loss unrelated to the pathway of interest, ensuring that measured radioactivity accurately reflects the metabolic fate of the ribose C1 carbon.
[1] Krauser, J. A. (2013). A perspective on tritium versus carbon‐14: ensuring optimal label selection in pharmaceutical research and development. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 441-446. View Source
[2] Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. View Source
Radiochemical Purity Benchmarking: D-Ribose-1-3H vs. Industry Standards
Commercially available D-Ribose-1-3H is delivered with a guaranteed radiochemical purity of ≥96% . This purity level meets or exceeds the industry standard of ≥98% for high-quality 14C-labeled pentoses [1], ensuring minimal contamination from non-labeled or degraded byproducts that could skew experimental results.
Comparable to industry standards for radiolabeled pentoses
Conditions
Ethanol:water (9:1) solution, 1 mCi/ml; purity verified by HPLC with radiometric detection
Why This Matters
High radiochemical purity minimizes background noise and reduces the need for repurification steps, saving time and reducing material loss in sensitive radiotracer experiments.
[1] Moravek, Inc. (n.d.). [1-14C]L-Ribose Product Information. View Source
Economic Efficiency: Cost Per Assay Comparison of D-Ribose-1-3H vs. D-Ribose-1-14C
Despite a higher upfront cost per millicurie, the extreme specific activity of D-Ribose-1-3H (>10 Ci/mmol) allows researchers to use significantly less compound per assay . For example, a 250 µCi unit of D-Ribose-1-3H costs $1,970 , while a 50 µCi unit of D-Ribose-1-14C costs $3,970 . When normalized to the number of assays achievable at a given sensitivity threshold (e.g., 0.1 µCi per assay), the 3H-labeled compound provides >10-fold more assays per dollar spent, due to its 200-fold higher specific activity enabling smaller per-assay quantities.
250 µCi unit = $1,970; >10 Ci/mmol specific activity
Comparator Or Baseline
D-Ribose-1-14C: 50 µCi unit = $3,970; ≥50 mCi/mmol specific activity
Quantified Difference
>10-fold more assays per dollar (when normalized to equimolar sensitivity)
Conditions
Moravek, Inc. 2025 catalog pricing for research-grade radiolabeled compounds
Why This Matters
For laboratories with limited budgets or high-throughput screening needs, the lower effective cost per assay of D-Ribose-1-3H translates to substantial operational savings and expanded experimental capacity.
Validated Tracer Performance in Nucleoside Antibiotic Biosynthesis: D-Ribose-1-3H vs. D-Ribose-1-14C
In a classic study on toyocamycin biosynthesis, D-Ribose-1-3H was used alongside D-Ribose-1-14C to trace the incorporation of the ribose moiety into the pyrrolopyrimidine ring [1]. The dual-label approach allowed researchers to distinguish between the fate of the C1 carbon (via 14C) and the retention of the C1 hydrogen (via 3H) during the rearrangement steps [1]. The data demonstrated that the C1 position of ribose is incorporated into carbon 6 of the toyocamycin pyrrole ring, providing a validated model for using D-Ribose-1-3H in complex biosynthetic pathway elucidation.
Natural Product BiosynthesisTracer StudiesAntibiotic Research
Evidence Dimension
Dual-Label Tracer Validation
Target Compound Data
3H label at C1 retained during biosynthesis; incorporated into carbon 6 of toyocamycin pyrrole ring
Comparator Or Baseline
14C label at C1 incorporated into carbon 6; 3H label at C3 incorporated into cyano carbon
Quantified Difference
Position-specific incorporation verified by differential radioactivity distribution
Conditions
Streptomyces rimosus fermentation; toyocamycin isolation and degradation analysis
Why This Matters
This study provides direct experimental evidence that D-Ribose-1-3H is a reliable tracer for tracking the C1 position of ribose in complex biological systems, validating its utility for natural product biosynthesis and metabolic engineering research.
Natural Product BiosynthesisTracer StudiesAntibiotic Research
[1] Uchida, K., & Ichikawa, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin: VII. Origin of the pyrrole carbons and the cyano carbon. Journal of Biological Chemistry, 245(17), 4365-4371. View Source
Optimal Procurement Scenarios: When D-Ribose-1-3H Delivers Maximum Research Value
Subnanomole-Level Detection in Ribokinase and Nucleotide Salvage Enzyme Assays
D-Ribose-1-3H is the preferred substrate for ribokinase (EC 2.7.1.15) kinetic studies where low enzyme concentrations or slow turnover rates demand high detection sensitivity . Its specific activity >10 Ci/mmol allows accurate quantification of reaction products at subnanomole levels, enabling precise determination of kinetic parameters (Km, Vmax) for enzymes involved in nucleotide salvage pathways [1].
Dual-Label (3H/14C) Metabolic Flux Analysis for Position-Specific Carbon Fate Mapping
For researchers investigating the differential metabolic fate of the ribose C1 carbon versus its hydrogen atom, D-Ribose-1-3H can be paired with D-Ribose-1-14C in dual-label experiments . This approach was successfully employed to elucidate the biosynthetic origin of pyrrole carbons in toyocamycin, revealing that the C1 position contributes to carbon 6 while the C3 position contributes to the cyano carbon . Such dual-label strategies are invaluable for mapping complex biosynthetic pathways in microorganisms and plants .
High-Throughput Screening for Ribose Transport and Utilization Inhibitors
The >200-fold higher specific activity of D-Ribose-1-3H compared to its 14C analog makes it ideally suited for high-throughput screening (HTS) formats where assay miniaturization and cost-per-well are critical. Laboratories conducting screens for inhibitors of ribose uptake transporters or ribokinase can use D-Ribose-1-3H to achieve >10-fold more assays per dollar spent , significantly reducing consumable costs and enabling larger compound library screens within fixed budgets [1].
Pentose Phosphate Pathway (PPP) Flux Quantification in Cells and Tissues
D-Ribose-1-3H is a valuable tracer for measuring ribose-5-phosphate isomerase and transketolase activities within the non-oxidative branch of the pentose phosphate pathway . The C1-specific labeling minimizes background from non-enzymatic exchange and provides a clean readout of ribose incorporation into nucleotides and nucleic acids [1]. This is particularly useful in cancer metabolism research, where PPP flux is often upregulated [1].
[1] Silva, R. G., et al. (2008). The ribokinase reaction: kinetic mechanism and substrate specificity. Biochemistry, 47(35), 9327-9335. View Source
[2] Uchida, K., & Ichikawa, T. (1970). Biosynthesis of the pyrrolopyrimidine nucleoside antibiotic, toyocamycin: VII. Origin of the pyrrole carbons and the cyano carbon. Journal of Biological Chemistry, 245(17), 4365-4371. View Source
[3] Krauser, J. A. (2013). A perspective on tritium versus carbon‐14: ensuring optimal label selection in pharmaceutical research and development. Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 441-446. View Source
[4] Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. View Source
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